2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
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Overview
Description
2-(Ethylamino)-alpha-phenyltricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from the appropriate tricyclic precursor. The key steps include:
Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of the ethylamino group: This step involves the reaction of the tricyclic core with ethylamine under controlled conditions.
Addition of the phenyl group: This is usually done through a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tricyclic compounds.
Scientific Research Applications
2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- 2-(Propylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
Uniqueness
2-(Ethylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its methylamino and propylamino analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
108736-85-2 |
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Molecular Formula |
C20H30ClNO |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[2-(ethylamino)-2-adamantyl]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C20H29NO.ClH/c1-2-21-20(13-19(22)16-6-4-3-5-7-16)17-9-14-8-15(11-17)12-18(20)10-14;/h3-7,14-15,17-19,21-22H,2,8-13H2,1H3;1H |
InChI Key |
NVUFFOFSRLQAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(C2CC3CC(C2)CC1C3)CC(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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